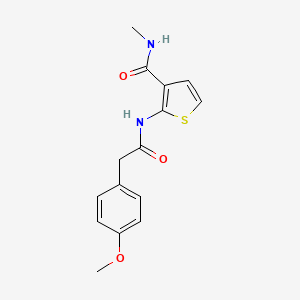
2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, an acetamido group, and a methoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
The primary target of 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide, also known as SalA-4g, is the O-GlcNAcylation pathway . This pathway is a post-translational modification that modulates glucose homeostasis in ischemic stroke . It plays a crucial role in neuronal energy metabolism, which is highly dependent on glucose .
Mode of Action
SalA-4g interacts with its targets by activating O-GlcNAcylation and maintaining energy homeostasis . This interaction results in an increase in glucose uptake and activation of O-GlcNAcylation in hippocampal neurons under both normal and oxygen glucose deprivation (OGD) conditions .
Biochemical Pathways
The affected pathway is the O-GlcNAcylation pathway , which is a pro-survival pathway that modulates glucose homeostasis in ischemic stroke . Activation of this pathway and maintenance of energy homeostasis are important biochemical mechanisms responsible for SalA-4g’s neuroprotective effects .
Pharmacokinetics
SalA-4g has been shown to pass through the blood-brain barrier, which is crucial for its effectiveness in central nervous system diseases . .
Result of Action
SalA-4g exerts a neuroprotective effect by boosting the pro-survival pathway—GlcNAcylation—and regulating energy homeostasis . It improves the outcome after transient middle cerebral artery occlusion (MCAO), accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats, and exerts obvious neuroprotective effects in hippocampal neurons against moderate OGD injury .
Action Environment
The action of SalA-4g is influenced by the cellular environment, particularly the availability of glucose and oxygen. In conditions of oxygen glucose deprivation (OGD), SalA-4g is able to increase glucose uptake and activate O-GlcNAcylation in hippocampal neurons . This suggests that SalA-4g may be particularly effective in ischemic conditions where oxygen and glucose are limited.
Biochemische Analyse
Biochemical Properties
This compound interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate O-GlcNAcylation, a post-translational modification that modulates glucose homeostasis in ischemic stroke .
Cellular Effects
2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide influences cell function by improving metabolic recovery in the ischemic hemisphere . It also inhibits neuronal viability loss and apoptosis in a concentration-dependent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It activates O-GlcNAcylation and regulates energy homeostasis .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to improve the outcome after transient middle cerebral artery occlusion (MCAO) . It also accelerates the recovery of energy metabolism in the ipsilateral hippocampus in MCAO rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the regulation of energy homeostasis . It modulates glucose homeostasis, which is crucial for neuronal energy metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the acylation of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with N-methylthiophene-3-carboxamide in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetamido group can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methoxyphenyl)acetamido-2-deoxy-β-d-pyranoside: Another compound with a methoxyphenyl group, known for its neuroprotective effects.
4-methoxyphenylacetic acid: A precursor in the synthesis of various derivatives, including the target compound.
Uniqueness
2-(2-(4-methoxyphenyl)acetamido)-N-methylthiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-16-14(19)12-7-8-21-15(12)17-13(18)9-10-3-5-11(20-2)6-4-10/h3-8H,9H2,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTGGTQDEKSWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethoxyphenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide](/img/structure/B2835705.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2835706.png)
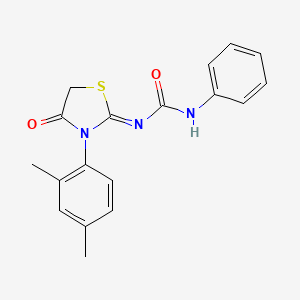

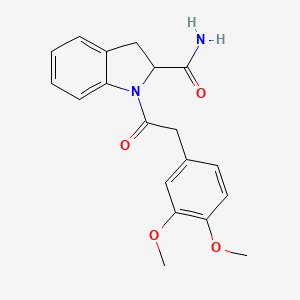
![2-[(2-fluorophenyl)methyl]-6-(naphthalen-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835711.png)
![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2835718.png)
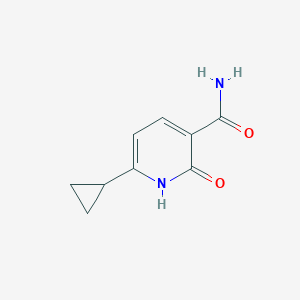
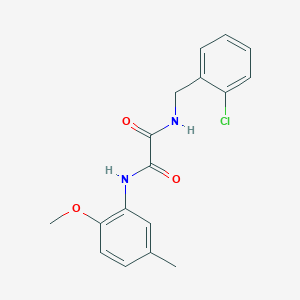
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2835723.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2835724.png)
![2-([(3-Methylphenyl)amino]methyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3ah)-dione](/img/structure/B2835727.png)
